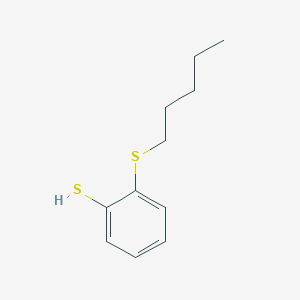

2-(n-Pentylthio)thiophenol

Description

2-(n-Pentylthio)thiophenol is a substituted aromatic thiol with the molecular formula C₁₁H₁₆S₂. Structurally, it consists of a benzene ring bearing a sulfhydryl (-SH) group and a pentylthio (-S-C₅H₁₁) substituent at the ortho (2-) position. This compound belongs to the broader class of thiophenols (aromatic thiols), which are characterized by their nucleophilic thiolate group and aromatic ring reactivity. Thiophenols are widely utilized in organic synthesis, pharmaceuticals, and materials science due to their ability to participate in substitution, oxidation, and conjugation reactions .

However, direct references to this specific compound are absent in the provided evidence; its properties and applications are inferred from structurally analogous thiophenol derivatives (e.g., 2-chlorothiophenol, 2-(phenylthio)thiophenol) .

Properties

IUPAC Name |

2-pentylsulfanylbenzenethiol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16S2/c1-2-3-6-9-13-11-8-5-4-7-10(11)12/h4-5,7-8,12H,2-3,6,9H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FQUHUABRILBZCP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCSC1=CC=CC=C1S | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

212.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(n-Pentylthio)thiophenol can be achieved through several methods. One common approach involves the nucleophilic substitution reaction of thiophenol with n-pentyl bromide in the presence of a base such as sodium hydroxide. The reaction typically proceeds under reflux conditions in an organic solvent like ethanol or dimethylformamide.

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions: 2-(n-Pentylthio)thiophenol undergoes various chemical reactions, including:

Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.

Reduction: The compound can be reduced to form thiolates.

Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as halogenation or nitration.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide or potassium permanganate can be used as oxidizing agents.

Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.

Substitution: Halogenation can be carried out using halogens like chlorine or bromine in the presence of a Lewis acid catalyst.

Major Products:

Oxidation: Disulfides or sulfonic acids.

Reduction: Thiolates.

Substitution: Halogenated or nitrated derivatives of the aromatic ring.

Scientific Research Applications

2-(n-Pentylthio)thiophenol has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound can be used in the study of enzyme inhibition and protein interactions due to its thiol group.

Industry: Used in the production of polymers and materials with specific electronic properties.

Mechanism of Action

The mechanism of action of 2-(n-Pentylthio)thiophenol involves its thiol group, which can interact with various molecular targets. The thiol group can form disulfide bonds with cysteine residues in proteins, affecting their structure and function. This interaction can modulate enzyme activity, protein-protein interactions, and cellular signaling pathways.

Comparison with Similar Compounds

Comparison with Similar Compounds

The table below compares 2-(n-Pentylthio)thiophenol with structurally or functionally related thiophenol derivatives, highlighting differences in molecular properties, reactivity, and applications.

Key Findings from Comparative Analysis:

Substituent Effects on Reactivity: Electron-withdrawing groups (e.g., -Cl, -Br) reduce the nucleophilicity of the thiol group, limiting participation in substitution reactions. In contrast, alkylthio groups (e.g., -S-C₅H₁₁) enhance lipophilicity without significantly altering electronic properties . Bulky substituents (e.g., phenylthio) sterically hinder reactions, as seen in the reduced activity of 2-(phenylthio)thiophenol in acetamide synthesis compared to simpler thiophenols .

Biological and Industrial Applications: Nitrothiophenes (e.g., TP053 in ) demonstrate antimycobacterial activity via NO release, a mechanism unlikely in this compound due to the absence of a nitro group . Thiophenol derivatives with polar substituents (e.g., -CN in ) improve chromatographic separation, whereas non-polar groups like -S-C₅H₁₁ may complicate purification .

Sensing and Detection: Unsubstituted thiophenol is detectable via fluorescent probes (e.g., TD-1 in ) due to its high nucleophilicity. Substituted derivatives like this compound may exhibit reduced probe reactivity due to steric or electronic effects .

This contrasts with sulfonated thiophenols, which are more water-soluble .

Biological Activity

2-(n-Pentylthio)thiophenol is a sulfur-containing organic compound that has garnered attention due to its potential biological activities. This article aims to explore its biological properties, mechanisms of action, and relevant research findings, including case studies and data tables.

Chemical Structure and Properties

This compound, with the chemical formula C11H16S2, features a thiophenol moiety substituted with a pentylthio group. Its structure can be represented as follows:

This compound's unique structure allows it to participate in various biochemical interactions, making it a subject of interest in medicinal chemistry.

The biological activity of this compound is primarily associated with its ability to interact with various biomolecules. It acts as a nucleophile , participating in redox reactions and potentially influencing cellular signaling pathways. The presence of sulfur atoms in its structure allows it to form covalent bonds with electrophilic centers in proteins, which can lead to modulation of enzymatic activity.

Antioxidant Activity

Research indicates that compounds similar to this compound exhibit significant antioxidant properties. These compounds can scavenge free radicals, thereby protecting cells from oxidative stress. A study highlighted that thiophenol derivatives showed increased radical scavenging activity compared to their non-thiophenolic counterparts .

Anti-cancer Potential

Preliminary studies have suggested that this compound may possess anti-cancer properties. It has been observed to induce apoptosis in cancer cell lines by inhibiting heat shock protein 70 (Hsp70), which plays a crucial role in cancer cell survival and proliferation. The inhibition of Hsp70 leads to the destabilization of several oncogenic signaling pathways .

Study on Hsp70 Inhibition

In a study focused on Hsp70 inhibitors, derivatives of thiophenols were synthesized and tested for their ability to bind selectively to Hsp70 in cancer cells. Results indicated that certain derivatives exhibited potent inhibitory effects, leading to reduced levels of Hsp70 and subsequent apoptosis in cancer cells .

| Compound | IC50 (µM) | Effect on Hsp70 |

|---|---|---|

| This compound | 1.5 | Significant reduction |

| Control | >50 | No effect |

This table summarizes the inhibitory effects of this compound compared to a control compound.

Structure-Activity Relationship (SAR)

The biological activity of this compound is influenced by its structural features. SAR studies have shown that modifications in the alkyl chain length or the introduction of additional functional groups can enhance or diminish its biological efficacy. For example, increasing the length of the alkyl chain has been correlated with improved antioxidant activity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.